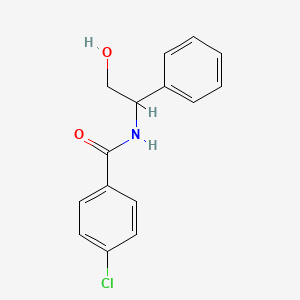

4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide is an organic compound with the molecular formula C15H14ClNO2 It is a benzamide derivative characterized by the presence of a chloro group, a hydroxy group, and a phenylethyl group attached to the benzamide core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide typically involves the condensation of 4-chlorobenzoic acid with 2-hydroxy-1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. One such method is the direct condensation of 4-chlorobenzoic acid with 2-hydroxy-1-phenylethylamine in the presence of a solid acid catalyst under ultrasonic irradiation. This method offers advantages such as shorter reaction times, higher yields, and a more environmentally friendly process .

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 4-chloro-N-(2-oxo-1-phenylethyl)benzamide.

Reduction: Formation of 4-chloro-N-(2-hydroxy-1-phenylethyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mécanisme D'action

The mechanism of action of 4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide involves its interaction with specific molecular targets. The hydroxy group allows for hydrogen bonding with biological macromolecules, while the amide group can participate in various biochemical interactions. The chloro group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-chloro-N-(2-hydroxyethyl)benzamide

- 4-chloro-N-(2-hydroxy-1-methylpropyl)benzamide

- 4-chloro-N-(2-hydroxy-1-phenylethyl)acetamide

Uniqueness

4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide is unique due to the presence of the phenylethyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications .

Activité Biologique

4-Chloro-N-(2-hydroxy-1-phenylethyl)benzamide is an organic compound characterized by its benzamide structure, featuring a chlorine atom at the para position and a hydroxy-phenylethyl group attached to the nitrogen. This unique configuration contributes to its diverse biological activities, particularly as an inhibitor of certain receptors involved in pain and inflammation pathways.

- Molecular Formula : C₁₅H₁₄ClNO₂

- Molecular Weight : 273.73 g/mol

- Structure : The compound consists of a benzene ring linked to an amide functional group, with the substituents influencing its pharmacological properties.

Inhibition of P2X7 Receptor

Research indicates that this compound exhibits significant inhibitory effects on the P2X7 receptor, a receptor implicated in various inflammatory processes and pain pathways. This modulation suggests potential therapeutic applications in pain management and inflammatory diseases.

The interaction studies suggest that the compound affects the signaling pathways associated with the P2X7 receptor, which is known to play a role in cell proliferation, apoptosis, and cytokine release. The inhibition of this receptor may lead to decreased inflammation and pain sensation, making it a candidate for further pharmacological development.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Hydroxy-N-(1-phenylethyl)benzamide | Lacks chlorine; hydroxy group present | May exhibit different biological activities |

| N-(2-hydroxyethyl)-4-methylbenzamide | Methyl group instead of chlorine | Potentially different receptor interactions |

| N-(3-hydroxypropyl)-4-chlorobenzamide | Longer alkyl chain; retains chlorine | Altered lipophilicity may affect bioavailability |

This comparison highlights how variations in substituents influence biological activity and pharmacological properties, underscoring the uniqueness of this compound within this class of compounds.

Study on Anti-inflammatory Effects

A recent study focused on evaluating the anti-inflammatory effects of this compound in vitro. The results demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in cultured macrophages stimulated with lipopolysaccharide (LPS). This suggests that it may exert protective effects against inflammation-related damage.

Pharmacokinetic Profile

Pharmacokinetic studies have indicated that this compound has a favorable absorption profile when administered orally. The compound showed moderate plasma protein binding, which is critical for its therapeutic efficacy. Further studies are needed to optimize its formulation for enhanced bioavailability .

Future Directions

While preliminary findings are promising, further research is necessary to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

- In vivo efficacy : Evaluating the compound's effects in animal models of pain and inflammation.

- Mechanistic studies : Understanding the detailed molecular mechanisms through which this compound exerts its effects.

- Derivatives exploration : Investigating structural modifications to enhance potency and selectivity for specific biological targets.

Propriétés

IUPAC Name |

4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-13-8-6-12(7-9-13)15(19)17-14(10-18)11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBKJROROHUCRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.